molecular formula C12H14BCl2FO2 B13459987 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13459987
M. Wt: 291.0 g/mol
InChI Key: WADCXMXRRQVTOI-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C12H14BCl2FO2. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-5-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include phenols, reduced boronic acids, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate the transfer of functional groups in cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily those of palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-fluorophenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2,3-Dichloro-5-fluorophenylboronic ester

Uniqueness

Compared to similar compounds, 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structural features, such as the presence of both chlorine and fluorine atoms, contribute to its distinct reactivity profile and make it a valuable reagent in synthetic organic chemistry .

Properties

Molecular Formula

C12H14BCl2FO2

Molecular Weight

291.0 g/mol

IUPAC Name

2-(2,3-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3

InChI Key

WADCXMXRRQVTOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)F

Origin of Product

United States

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